3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile
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Overview
Description
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile is an organic compound that features a bromine atom, a tetrahydropyran ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile typically involves the reaction of 3-bromo-4-hydroxybenzonitrile with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzonitrile group can be reduced to an amine, and the tetrahydropyran ring can undergo oxidation.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the tetrahydropyran ring.
Reduction: Amines derived from the benzonitrile group.
Hydrolysis: Hydrolyzed products of the ether linkage.
Scientific Research Applications
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the benzonitrile group can participate in various binding interactions, while the tetrahydropyran ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzonitrile: Lacks the tetrahydropyran ring.
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzonitrile: Lacks the bromine atom.
3-Bromo-4-((tetrahydro-2H-pyran-2-yl)oxy)benzonitrile: Similar structure but with a different position of the tetrahydropyran ring.
Uniqueness
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile is unique due to the combination of the bromine atom, tetrahydropyran ring, and benzonitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-4-(oxan-4-yloxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYLEFXNIUJSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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